molecular formula C32H44O7 B1668983 Ciclesonide CAS No. 126544-47-6

Ciclesonide

カタログ番号: B1668983
CAS番号: 126544-47-6
分子量: 540.7 g/mol
InChIキー: LUKZNWIVRBCLON-BACZTASJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Ciclesonide is synthesized through a multi-step process involving the cyclization of a steroidal precursor. The key steps include the formation of a cyclohexylmethylene group and the esterification of the steroid backbone . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and esterification reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as crystallization and chromatography to isolate the final product .

化学反応の分析

Types of Reactions: Ciclesonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Clinical Applications

1. Asthma Management

Ciclesonide has been shown to improve lung function and reduce airway hyperresponsiveness in asthma patients. A randomized controlled trial assessed its impact on small airway function, demonstrating significant improvements in forced expiratory flow and reductions in exhaled nitric oxide levels, indicating decreased airway inflammation .

Key Findings:

  • Study Population: 16 patients with mild-to-moderate asthma.
  • Dosage: 320 μg once daily for 5 weeks.
  • Outcomes:
    • Significant reduction in alveolar exhaled nitric oxide (median decrease of 4.4 ppb).
    • Improvement in expiratory lung volume as measured by CT scan.
ParameterPlacebo (n=7)This compound (n=9)
Alveolar eNO (ppb)14.78.5
FEV1 % predicted9798
FVC % predicted101117

2. COVID-19 Treatment

Recent studies have investigated the efficacy of this compound in treating COVID-19, particularly in non-severe cases. Observational studies from Japan indicated that this compound could lead to clinical improvement in patients with mild to moderate COVID-19 .

Key Findings:

  • Study Population: Patients with varying severities of COVID-19.
  • Outcomes:
    • Clinical improvement rates at 14 days were 85.9% for mild cases.
    • No severe cases requiring ventilatory support were reported among treated patients.
Severity of DiseaseClinical Improvement at 7 DaysClinical Improvement at 14 Days
Mild81%85.9%
Moderate70.8%83.3%
Severe50%86.7%

Case Studies

Several case studies have highlighted the effectiveness of this compound in various contexts:

Case Study: Efficacy in Hospitalized Patients
A study involving hospitalized patients with COVID-19 found that this compound significantly reduced in-hospital mortality compared to standard care. The mortality rate was notably lower (7.6% vs. 23.5%) among those treated with this compound .

Case Study: Pediatric Asthma Management
Research has also demonstrated that this compound is effective in pediatric patients, showing a reduction in asthma exacerbations and improved overall control .

生物活性

Ciclesonide is an inhaled corticosteroid primarily used for the treatment of asthma and allergic rhinitis. It functions as a prodrug that is converted into its active metabolite, desisobutyryl-ciclesonide (des-CIC), in the lungs. This article explores the biological activity of this compound, including its pharmacokinetics, metabolism, therapeutic applications, and recent research findings.

Pharmacokinetics and Metabolism

This compound is administered via a metered-dose inhaler and is rapidly hydrolyzed in the lung to form des-CIC, which is responsible for its pharmacological effects. A study involving 20 patients undergoing lung surgery revealed significant insights into the metabolism of this compound:

  • Cmax of des-CIC was observed between 0.75–1.5 hours post-inhalation.
  • The mean Cmax was measured at 3.29 pmol·mL1^{-1} (1.55 μg·L1^{-1}).
  • The half-life (t1/2t_{1/2}) of des-CIC was approximately 5.7 hours.

The following table summarizes the pharmacokinetic parameters observed in this study:

ParameterMeanStandard DeviationStandard Error
AUC 00-\infty (pmol·h·mL1^{-1})15.497.331.64
Cmax (pmol·mL1^{-1})3.291.680.38
tmaxt_{max} (h)0.860.270.06
t1/2t_{1/2} (h)5.701.390.31

These findings confirm that this compound is effectively activated in the lung tissue, with metabolites detectable for up to 24 hours post-inhalation .

Therapeutic Applications

This compound has been evaluated for its efficacy in various respiratory conditions:

  • Asthma Management : As an inhaled corticosteroid, this compound has shown significant improvements in lung function compared to other treatments like budesonide .
  • COVID-19 Treatment : Recent studies have investigated this compound as a potential treatment for COVID-19 due to its anti-inflammatory properties and ability to suppress SARS-CoV-2 replication in vitro. A study demonstrated that this compound and its derivatives could effectively reduce viral copy numbers, suggesting potential as antiviral agents .

Case Studies and Research Findings

Several clinical trials have highlighted the effectiveness of this compound:

  • Outpatient Treatment of COVID-19 : A trial assessing inhaled this compound's efficacy in outpatients at risk for severe COVID-19 showed favorable safety profiles and rapid onset of action .
  • Phase I Clinical Trials : Studies involving patients with refractory solid tumors have explored combination therapies including this compound, indicating potential immunological benefits .
  • In Vivo Studies : Research on this compound's metabolism has confirmed its rapid conversion to des-CIC within human lung tissues, establishing its pharmacological activity directly at the site of action .

特性

Key on ui mechanism of action

Glucocorticoids such as ciclesonide can inhibit leukocyte infiltration at the site of inflammation, interfere with mediators of inflammatory response, and suppress humoral immune responses. The antiinflammatory actions of glucocorticoids are thought to involve phospholipase A2 inhibitory proteins, lipocortins, which control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes. Ciclesonide reduces inflammatory reaction by limiting the capillary dilatation and permeability of the vascular structures. These compounds restrict the accumulation of polymorphonuclear leukocytes and macrophages and reduce the release of vasoactive kinins. Recent research suggests that corticosteroids may inhibit the release of arachidonic acid from phospholipids, thereby reducing the formation of prostaglandins. Ciclesonide is a glucocorticoid receptor agonist. On binding, the corticoreceptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing an increase or decrease in expression of specific target genes, including suppression of IL2 (interleukin 2) expression.

CAS番号

126544-47-6

分子式

C32H44O7

分子量

540.7 g/mol

IUPAC名

[2-[(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26-,27+,29+,30-,31-,32+/m0/s1

InChIキー

LUKZNWIVRBCLON-BACZTASJSA-N

SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

異性体SMILES

CC(C)C(=O)OCC(=O)[C@@]12[C@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)O[C@H](O2)C6CCCCC6

正規SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

外観

Solid powder

Key on ui other cas no.

126544-47-6
141845-82-1

物理的記述

Solid

ピクトグラム

Health Hazard

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

1.57e-03 g/L

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

(R)-11beta,16alpha,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with cyclohexanecarboxaldehyde, 21-isobutyrate
Alvesco
ciclesonide
Omnaris

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ciclesonide
Reactant of Route 2
Reactant of Route 2
Ciclesonide
Reactant of Route 3
Ciclesonide
Reactant of Route 4
Ciclesonide
Reactant of Route 5
Ciclesonide
Reactant of Route 6
Reactant of Route 6
Ciclesonide
Customer
Q & A

Q1: What makes ciclesonide unique compared to other inhaled corticosteroids?

A1: this compound is an inhaled corticosteroid administered as a prodrug. [] This means it is inactive until it reaches the lungs, where it is converted into its active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases. [, , , , ]

Q2: How does this compound exert its anti-inflammatory effects?

A2: Once activated in the lungs, des-CIC binds to glucocorticoid receptors with high affinity. [, ] This binding leads to a cascade of downstream effects, ultimately suppressing inflammatory responses in the airways.

Q3: Does this compound preferentially target the lungs?

A3: Yes, this compound exhibits targeted action due to its activation within the lungs. [, ] While some this compound might be absorbed systemically, it undergoes rapid first-pass metabolism in the liver, minimizing systemic exposure and potential side effects. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C32H44O6 and a molecular weight of 528.69 g/mol. []

Q5: What spectroscopic data is available for this compound?

A5: While specific spectroscopic data was not provided in the reviewed papers, various analytical techniques are employed to characterize and quantify this compound and its metabolites. [, , ] These likely include high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for sensitive detection and quantification.

Q6: How is this compound formulated for inhalation?

A6: this compound is typically formulated as a solution for inhalation using a hydrofluoroalkane (HFA) pressurized metered-dose inhaler (MDI). [, , ]

Q7: Does the formulation impact this compound's deposition and distribution in the lungs?

A7: Yes, the formulation plays a crucial role. Studies using technetium-99m (99mTc)-labeled this compound delivered via HFA-MDI demonstrate high lung deposition exceeding 50%, with greater distribution to peripheral lung regions compared to central regions. []

Q8: How does the structure of this compound contribute to its properties?

A8: this compound's unique structure, featuring a cyclohexyl group at the 2' position and an isobutyrate ester at the C21 position, contributes to its prodrug nature and targeted activation in the lungs. [, , ]

Q9: Are there any known structure-activity relationships for this compound or des-CIC?

A9: Studies have shown that des-CIC exhibits a significantly higher binding affinity for the glucocorticoid receptor compared to this compound, highlighting the importance of the isobutyrate ester for activation. [, ] Further research is needed to fully elucidate detailed structure-activity relationships.

Q10: What is the pharmacokinetic profile of this compound?

A10: this compound is rapidly absorbed after inhalation. [, ] It exhibits low oral bioavailability due to extensive first-pass metabolism in the liver, but high protein binding and rapid clearance further minimize systemic exposure. [, , ]

Q11: How is this compound metabolized?

A11: this compound is primarily metabolized in the liver to various metabolites, including hydroxylated derivatives and hippuric acid. [] The active metabolite, des-CIC, can undergo reversible esterification with fatty acids within lung cells, which may contribute to its prolonged duration of action. [, , ]

Q12: What in vitro models have been used to study this compound's activity?

A12: Researchers have employed various in vitro models, including human precision-cut lung slices, alveolar type II epithelial cells (A549), normal bronchial epithelial cells (NHBE), and human nasal epithelial cells (HNEC), to investigate this compound's activation, metabolism, and anti-inflammatory effects. [, ]

Q13: Has this compound's efficacy been demonstrated in animal models of asthma?

A13: Yes, this compound has shown efficacy in preclinical animal models. In a Brown Norway rat model of antigen-induced airway eosinophilia, this compound demonstrated comparable efficacy to fluticasone in reducing airway inflammation. []

Q14: What clinical trials have been conducted with this compound?

A14: Numerous clinical trials have assessed the efficacy and safety of this compound in patients with asthma. These trials have investigated various aspects, including its effectiveness compared to placebo [] and other inhaled corticosteroids like budesonide and fluticasone. [, , , ] Several studies have also focused on the drug's use in children. [, , ]

Q15: Has this compound been investigated for other applications besides asthma?

A15: While primarily studied for asthma and allergic rhinitis, this compound has shown potential in other areas. Studies suggest it might inhibit lung cancer stem cells through its effects on the Hedgehog signaling pathway. [] Additionally, research has explored its potential in treating COVID-19, although further investigation is needed. [, , , ]

Q16: What is known about the safety profile of this compound?

A16: Data from clinical trials suggests that this compound generally has a good safety profile, particularly in comparison to oral corticosteroids. [, , ] Its targeted activation in the lungs and low systemic exposure may contribute to a lower risk of systemic side effects. [, ]

Q17: Are there specific strategies to enhance this compound delivery to the lungs?

A17: The use of HFA-MDI formulations with or without spacers aims to optimize this compound delivery to the lungs, maximizing its therapeutic effect while minimizing oropharyngeal deposition. [, ] Further research into novel drug delivery systems might offer additional improvements in the future.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。